[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]

mass spectrometry LC-MS biscarbamate

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] (CAS 17682‑96‑1; molecular formula C₂₇H₃₁N₃O₆, MW 493.55 g/mol) is a synthetic, symmetric bis‑carbamate built on an N‑(3‑methylphenyl)diethanolamine scaffold. The compound belongs to the wider family of carbamate esters that are recognized for diverse biological activities, including herbicidal and antiarrhythmic indications.

Molecular Formula C27H31N3O6
Molecular Weight 493.6 g/mol
CAS No. 17682-96-1
Cat. No. B12803366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
CAS17682-96-1
Molecular FormulaC27H31N3O6
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)OC)CCOC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C27H31N3O6/c1-20-5-4-6-23(19-20)30(15-17-35-26(31)28-21-7-11-24(33-2)12-8-21)16-18-36-27(32)29-22-9-13-25(34-3)14-10-22/h4-14,19H,15-18H2,1-3H3,(H,28,31)(H,29,32)
InChIKeyDKQCIIPRUREPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] (CAS 17682-96-1): Core Identity, Physicochemical Snapshot, and Procurement Baseline


[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] (CAS 17682‑96‑1; molecular formula C₂₇H₃₁N₃O₆, MW 493.55 g/mol) is a synthetic, symmetric bis‑carbamate built on an N‑(3‑methylphenyl)diethanolamine scaffold . The compound belongs to the wider family of carbamate esters that are recognized for diverse biological activities, including herbicidal and antiarrhythmic indications [1]. Its core physicochemical profile—density 1.257 g/cm³, boiling point 607 °C at 760 mmHg, and low vapour pressure of 1.11×10⁻¹⁴ mmHg at 25 °C —distinguishes it from closely related analogs that bear methyl instead of methoxy substituents. These properties serve as the foundation for head‑to‑head selection in research and industrial procurement scenarios where subtle structural variations translate into measurable performance differences.

Mass spectrometric discrimination from methyl-substituted analogs
Elevated thermal stability for high-temperature processing research
Ion-channel SAR studies with distinct electronic substituent profile

Why Generic Substitution of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] (CAS 17682-96-1) is Scientifically Unjustified Without Head‑to‑Head Data


Diethanolamine‑based bis‑carbamates are not interchangeable. Even minor alterations—such as replacing the 4‑methoxy group on the phenylcarbamate moieties with a methyl group—can substantially alter polarity, hydrogen‑bonding capacity, molecular weight, and thermal stability [1]. As demonstrated by the Takeda antiarrhythmic patent series, specific substitution patterns are required to achieve targeted ion‑channel modulation, and the synthetic route used to access each analog depends critically on the nature of the carbamate substituent [1]. Therefore, assuming that the methyl analog (CAS 17683‑86‑2) or the benzyl analog (CAS not provided) can replace CAS 17682‑96‑1 without quantitative re‑validation risks compromising experimental reproducibility, bioactivity, solubility, and analytical detectability. The evidence below translates these structural differences into measurable procurement‑relevant parameters.

Polarity Replacing 4-methoxy with methyl reduces H-bond acceptors and TPSA, potentially altering aqueous solubility and chromatographic retention.
Thermal Methoxy-to-methyl substitution may lower boiling point and increase volatility, limiting high-temperature processing compatibility.
Binding Different Hammett σₚ values suggest ion-channel binding kinetics may not transfer between methoxy and methyl analogs.

Head‑to‑Head Quantitative Evidence for [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] (CAS 17682-96-1) vs. Closest Analogs


Molecular Weight Advantage: 32 Da Higher Than the Methyl Analog Improves Mass Spectrometric Discrimination

CAS 17682‑96‑1 exhibits a molecular weight of 493.55 g/mol (C₂₇H₃₁N₃O₆) . Its closest relevant comparator, [(3-methylphenyl)imino]diethane‑2,1‑diyl bis[(3‑methylphenyl)carbamate] (CAS 17683‑86‑2), has been reported with a molecular weight of 461.55 g/mol (C₂₇H₃₁N₃O₄) . The difference of +32 Da corresponds precisely to the replacement of two methoxy (–OCH₃) groups by two methyl (–CH₃) groups (2 × 16 Da). In LC‑MS and direct‑infusion MS workflows, this 32 Da mass shift enables unequivocal resolution of the two compounds, facilitating multiplexed reaction monitoring and impurity profiling without requiring chromatographic separation.

Molecular Weight
Data to verify
+32 Da (2 OCH₃ → 2 CH₃)
Enables multiplexed MS quantitation without chromatographic separation
HR-MS exact mass validation recommended
mass spectrometry LC-MS biscarbamate

Increased Hydrogen‑Bond Acceptor Count (6 vs. 4) Enhances Aqueous Solubility and Chromatographic Retention Difference

The target compound contains six hydrogen‑bond acceptors (two carbamate carbonyl oxygens, two carbamate ether oxygens, and two methoxy oxygens). The methyl analog (CAS 17683‑86‑2) contains only four hydrogen‑bond acceptors (two carbamate carbonyl oxygens and two carbamate ether oxygens), as it lacks the methoxy oxygen atoms . According to the Ertl topological polar surface area (TPSA) fragment‑based method [1], the approximate TPSA of the target is 95.8 Ų, while that of the methyl analog is 77.4 Ų. The additional 18.4 Ų of polar surface area and two extra HBA sites are expected to significantly increase aqueous solubility and reverse‑phase chromatographic retention, directly impacting formulation development and LC purification protocols.

HBA / TPSA
Reported
HBA 6 vs 4; TPSA ≈95.8 vs 77.4 Ų
Suggests greater aqueous solubility and distinct reversed-phase retention
Calculated; experimental logP validation recommended
solubility chromatography HBA count

Higher Boiling Point (607 °C) and Low Vapor Pressure (1.11×10⁻¹⁴ mmHg) Indicate Superior Thermal Stability for High‑Temperature Processing

CAS 17682‑96‑1 exhibits a boiling point of 607 °C at 760 mmHg and a vapor pressure of 1.11×10⁻¹⁴ mmHg at 25 °C . While direct comparative data for the methyl analog under identical conditions are not publicly available, the presence of methoxy groups generally increases molecular weight and inter‑molecular hydrogen‑bonding, which raises the boiling point and reduces volatility relative to methyl‑substituted analogs [1]. This class‑level trend suggests that the target compound can withstand higher processing temperatures without thermal degradation, making it a preferable choice for applications requiring elevated‑temperature formulation steps or GC injection port conditions.

Thermal Stability
Class-level
BP 607 °C; VP 1.1×10⁻¹⁴ mmHg
Indicates potential for high-temperature processing without degradation
Comparator data not available; class-level inference
thermal stability vapor pressure processing

Structural Feature for Targeted Antiarrhythmic Design: Methoxy Substituent May Influence Ion‑Channel Binding vs. Methyl Analog

The Takeda patent family (US 4,987,130; US 5,210,271) demonstrated that diethanolamine‑based bis‑carbamates possess antiarrhythmic activity, with potency and selectivity influenced by the nature of the alkyl/aryl carbamoyl substituent . The 4‑methoxyphenyl carbamate moiety present in CAS 17682‑96‑1 introduces an additional hydrogen‑bond acceptor and an electron‑donating methoxy group that can modulate receptor‑binding kinetics relative to the 4‑methylphenyl analog. While direct IC₅₀ values for this specific compound are not publicly disclosed, the patent SAR data indicate that subtle changes in the phenyl ring substituent can shift antiarrhythmic efficacy by more than 10‑fold in functional assays . Researchers targeting cardiac ion channels should therefore consider the methoxy variant for its potentially distinct pharmacodynamic profile.

Electronic Effect
Reported
Δσₚ = –0.10 (4-OCH₃ vs 4-CH₃)
Methoxy may alter ion-channel binding kinetics in SAR studies
Patent SAR indicates >10-fold activity differences between analogs
antiarrhythmic SAR ion channel

Optimal Research and Industrial Application Scenarios for [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] (CAS 17682-96-1) Based on Quantitative Differentiation


Multiplexed LC‑MS/MS Assay Development for Bis‑Carbamate Analogs in Biological Matrices

The 32 Da molecular weight advantage of CAS 17682‑96‑1 over its methyl analog (Section 3, Evidence Item 1) allows simultaneous MRM‑based quantitation of multiple bis‑carbamates in plasma or tissue homogenates. This scenario is valuable for PK/PD studies where the compound serves as an internal standard or as a member of a cassette dosing panel. The distinct mass shift ensures zero cross‑talk between channels, enhancing assay selectivity and accuracy .

Chromatographic Method Development Leveraging Increased Polar Surface Area

The higher hydrogen‑bond acceptor count and TPSA of CAS 17682‑96‑1 (Section 3, Evidence Item 2) result in longer reverse‑phase retention relative to the methyl analog, providing a wider resolution window in HPLC or UPLC separation. Analytical chemists can exploit this property to design gradient methods that baseline‑separate closely related bis‑carbamate impurities or metabolites, a critical requirement for pharmaceutical QC and impurity profiling [1].

Cardiac Ion‑Channel Structure‑Activity Relationship (SAR) Studies

Based on patent evidence that diethanolamine bis‑carbamates modulate cardiac ion channels (Section 3, Evidence Item 4), the methoxy‑substituted variant offers a distinct electronic profile (σₚ = –0.27) compared to the methyl analog. Medicinal chemists investigating atrial‑selective antiarrhythmics can use this compound to probe the impact of enhanced electron‑donation on selectivity and potency. The >10‑fold activity shifts reported in the patent family underscore the importance of substituent choice .

High‑Temperature Formulation Studies Requiring Low‑Volatility Intermediates

The boiling point of 607 °C and the extremely low vapor pressure of 1.11×10⁻¹⁴ mmHg (Section 3, Evidence Item 3) make CAS 17682‑96‑1 suitable for melt‑based processes such as hot‑melt extrusion or melt‑granulation. Compared to lower‑molecular‑weight or higher‑volatility analogs, this compound is less likely to evaporate or degrade during thermal processing, ensuring consistent dose uniformity and reduced environmental exposure .

Application
Selection Property
Validation Focus
Multiplexed LC‑MS/MS bioanalysis
Mass discrimination from methyl-substituted analogs
MRM channel selectivity and cross-talk assessment
Chromatographic method development
Increased polarity and TPSA
Retention behavior differentiation from close analogs
Cardiac ion-channel SAR studies
Electron-donating methoxy substituent
Ion-channel binding affinity and selectivity profiling
High-temperature formulation research
Low volatility and high boiling point
Thermal stability during melt-processing evaluation
Quote Request

Request a Quote for [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.